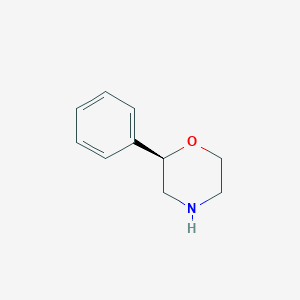

(R)-2-Phenylmorpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-phenylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-5,10-11H,6-8H2/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLNGFYDJXZZFJP-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H](CN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359088 | |

| Record name | (R)-2-Phenylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225376-02-2 | |

| Record name | (R)-2-Phenylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-2-Phenylmorpholine: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Phenylmorpholine is a chiral organic compound of significant interest in medicinal chemistry and pharmacology. As a key structural motif in various biologically active molecules, including stimulants and potential therapeutics, a thorough understanding of its chemical properties, structure, and biological interactions is paramount for the design and development of new chemical entities. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its role as a norepinephrine-dopamine releasing agent and its involvement in the synthesis of STAT5/6 signaling pathway modulators.

Chemical Properties and Structure

This compound is the (R)-enantiomer of 2-phenylmorpholine, a heterocyclic compound featuring a morpholine ring substituted with a phenyl group at the 2-position. Its chemical structure and key identifiers are presented below.

Chemical Structure:

Figure 1. 2D and 3D structures of this compound.

Quantitative Chemical Data

A summary of the key chemical and physical properties of this compound is provided in Table 1. It is important to note that some physical properties, such as boiling and melting points, are often reported for the racemic mixture (2-phenylmorpholine) and may vary slightly for the pure enantiomer.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO | [1][2] |

| Molecular Weight | 163.22 g/mol | [1][2] |

| IUPAC Name | (2R)-2-phenylmorpholine | [1] |

| CAS Number | 1225376-02-2 | [1][2] |

| Canonical SMILES | C1CO--INVALID-LINK--C2=CC=CC=C2 | [1] |

| InChI Key | ZLNGFYDJXZZFJP-JTQLQIEISA-N | [1] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point (racemate) | ~265-270 °C | [4] |

| Density (racemate) | ~1.05 g/cm³ | [4] |

| pKa (predicted) | 8.52 ± 0.40 | [4] |

| XLogP3 | 1.1 | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analytical characterization of this compound.

Enantioselective Synthesis of this compound

The enantioselective synthesis of this compound can be achieved through various methods, including the use of chiral auxiliaries or asymmetric catalysis. Below is a representative protocol adapted from general methods for the synthesis of chiral morpholines.

Workflow for Enantioselective Synthesis:

Figure 2. General workflow for the synthesis of this compound.

Materials:

-

(R)-Styrene oxide

-

Ethanolamine

-

Suitable solvent (e.g., Tetrahydrofuran - THF)

-

Samarium(II) iodide (SmI₂) solution in THF

-

Pyrrolidine

-

Water

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent (e.g., Ethyl acetate/Hexane mixture)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (R)-styrene oxide (1.0 eq) and ethanolamine (1.2 eq) in anhydrous THF.

-

Addition of Reagents: To the stirred solution, add pyrrolidine (0.2 eq). Cool the mixture to 0 °C in an ice bath.

-

Reductive Amination: Slowly add a solution of samarium(II) iodide (SmI₂) in THF (2.5 eq) to the reaction mixture. The color of the reaction will typically change, indicating the progress of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.[5]

Analytical Characterization

Objective: To confirm the chemical structure and stereochemistry of this compound.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated chloroform (CDCl₃) as solvent

-

Tetramethylsilane (TMS) as an internal standard

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified this compound in 0.5-0.7 mL of CDCl₃.

-

Add a small amount of TMS as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire a proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum. A larger number of scans will be required compared to ¹H NMR.

-

2D NMR (Optional): For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Expected Spectral Features:

-

¹H NMR: The spectrum will show distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the morpholine ring. The protons on the carbon adjacent to the oxygen will be deshielded (appear at a higher ppm) compared to those adjacent to the nitrogen. The chiral center at C2 will lead to diastereotopic protons on the adjacent methylene groups, resulting in more complex splitting patterns.[6][7]

-

¹³C NMR: The spectrum will show characteristic signals for the aromatic carbons and the two sets of inequivalent methylene carbons in the morpholine ring (C2/C6 and C3/C5).[6][7]

Objective: To identify the functional groups present in this compound.

Instrumentation:

-

FTIR Spectrometer with a suitable detector

-

Sample holder (e.g., salt plates (NaCl or KBr) for a neat liquid film, or an ATR accessory)

Sample Preparation (Neat Liquid Film):

-

Place a small drop of the liquid this compound onto a clean, dry salt plate.

-

Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

-

Mount the plates in the spectrometer's sample holder.

Data Acquisition:

-

Acquire a background spectrum of the empty sample holder.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Expected Spectral Features:

-

N-H stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.

-

C-H stretches: Peaks in the region of 2800-3100 cm⁻¹ for the aromatic and aliphatic C-H bonds.

-

C=C stretches: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

-

C-O stretch: A strong peak in the 1000-1300 cm⁻¹ region characteristic of the ether linkage in the morpholine ring.

-

C-N stretch: A peak in the 1020-1250 cm⁻¹ region.

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

-

Mass Spectrometer (e.g., with Electron Ionization - EI, or Electrospray Ionization - ESI) coupled to a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile for LC-MS, or dichloromethane for GC-MS).

-

The concentration should be optimized for the specific instrument being used, typically in the low ppm or ppb range.

Data Acquisition:

-

Inject the sample into the GC-MS or LC-MS system.

-

Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

-

If using a tandem mass spectrometer (MS/MS), fragmentation of the molecular ion can be performed to obtain structural information.

Expected Spectral Features:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 163.22).

-

Fragmentation Pattern: Common fragmentation pathways for morpholine derivatives include cleavage of the bonds adjacent to the nitrogen and oxygen atoms. The phenyl group can also be a site of fragmentation. The base peak will correspond to the most stable fragment ion.

Biological Significance and Signaling Pathways

This compound and its derivatives have garnered attention for their interactions with key biological systems, particularly as modulators of monoamine neurotransmission and their use in the development of targeted protein degraders.

Norepinephrine-Dopamine Releasing Agent (NDRA)

This compound is classified as a norepinephrine-dopamine releasing agent (NDRA).[8] This means it can stimulate the release of these neurotransmitters from presynaptic neurons, leading to increased levels in the synaptic cleft and enhanced neurotransmission.

Mechanism of Action: NDRAs like this compound are thought to interact with the norepinephrine transporter (NET) and the dopamine transporter (DAT). They can act as substrates for these transporters, being taken up into the presynaptic neuron. Once inside, they can disrupt the vesicular storage of norepinephrine and dopamine, leading to their release into the cytoplasm and subsequent reverse transport out of the neuron into the synapse.

Signaling Pathway:

Figure 3. Simplified signaling pathway of this compound as a Norepinephrine-Dopamine Releasing Agent.

Role in STAT5/6 PROTAC Degrader Synthesis

This compound has been utilized as a fragment in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) that target the Signal Transducer and Activator of Transcription 5 (STAT5) and 6 (STAT6) proteins for degradation.[9] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

STAT5/6 Signaling Pathway Overview: The STAT5 and STAT6 proteins are key components of the JAK-STAT signaling pathway, which is crucial for mediating cellular responses to a variety of cytokines and growth factors. This pathway is involved in processes such as cell growth, differentiation, and immune responses. Dysregulation of the JAK-STAT pathway is implicated in various diseases, including cancer and inflammatory disorders.

General STAT Signaling Cascade:

Figure 4. A generalized schematic of the JAK-STAT signaling pathway.

The use of this compound in the synthesis of STAT5/6 PROTACs highlights its utility as a scaffold for developing targeted therapeutics that can modulate this important signaling pathway.

Conclusion

This compound is a valuable chiral building block with significant implications for drug discovery and development. Its well-defined chemical properties and structure, coupled with its activity as a norepinephrine-dopamine releasing agent and its application in the synthesis of targeted protein degraders, make it a compound of high interest. The experimental protocols and biological context provided in this guide offer a comprehensive resource for researchers and scientists working with this and related compounds. Further investigation into the structure-activity relationships of this compound derivatives will undoubtedly lead to the development of novel and effective therapeutic agents.

References

- 1. Neurotransmission of cognition, part 3. Mechanism of action of selective NRIs: both dopamine and norepinephrine increase in prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. STAT5b: A master regulator of key biological pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dynamic chromatin accessibility licenses STAT5- and STAT6-dependent innate-like function of Th9 cells to promote allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Discovery and History of Substituted Phenylmorpholines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characteristics of substituted phenylmorpholines, a class of compounds with significant impact on the fields of medicinal chemistry and neuropharmacology. This document details the synthesis of key compounds, their mechanisms of action, and the structure-activity relationships that have driven their development and, in some cases, their notoriety.

Introduction: The Emergence of a New Class of Stimulants

The story of substituted phenylmorpholines begins in the mid-20th century, a period of intense innovation in pharmaceutical research. The parent compound of this class is 2-phenylmorpholine.[1] However, it was the synthesis of a methylated derivative, phenmetrazine , that marked the true beginning of this family of compounds.

Phenmetrazine was first synthesized in 1952 and patented in Germany by the pharmaceutical company Boehringer-Ingelheim.[2] Initially developed as an anorectic (appetite suppressant), it was marketed under the brand name Preludin and saw widespread clinical use for the treatment of obesity.[2][3] Its success spurred further research into related structures, leading to the development of other notable compounds such as phendimetrazine .

Key Compounds: Phenmetrazine and Phendimetrazine

Phenmetrazine: The Archetype

Phenmetrazine (3-methyl-2-phenylmorpholine) quickly gained popularity as an effective appetite suppressant.[2] However, its potent central nervous system stimulant properties, similar to those of amphetamines, led to its widespread misuse and eventual withdrawal from the market in many countries.[2]

Phendimetrazine: A Prodrug Approach

In an effort to mitigate the abuse potential of phenmetrazine, researchers developed phendimetrazine ((2S,3S)-3,4-dimethyl-2-phenylmorpholine). Phendimetrazine functions as a prodrug, meaning it is metabolized in the body to the active compound, phenmetrazine.[4] This metabolic conversion results in a more gradual onset and sustained release of the active stimulant, which was thought to reduce its appeal for recreational use.[4] Approximately 30% of an oral dose of phendimetrazine is converted to phenmetrazine.[4]

Mechanism of Action: Monoamine Releasing Agents

Substituted phenylmorpholines exert their primary pharmacological effects by acting as norepinephrine-dopamine releasing agents (NDRAs) .[4] They interact with the presynaptic transporters for these monoamine neurotransmitters, specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT). This interaction leads to a reversal of the normal transporter function, causing the release of norepinephrine and dopamine from the presynaptic neuron into the synaptic cleft. The elevated levels of these neurotransmitters in the synapse are responsible for the stimulant and anorectic effects of these compounds.

dot

Structure-Activity Relationships (SAR)

The pharmacological profile of substituted phenylmorpholines is highly dependent on their chemical structure. Modifications to the phenyl ring, the morpholine ring, and the nitrogen atom can significantly alter their potency and selectivity for the monoamine transporters.

| Compound | R1 (Phenyl) | R2 (Morpholine) | R3 (Nitrogen) | DAT Release (EC50, nM) | NET Release (EC50, nM) | SERT Release (EC50, nM) |

| Phenmetrazine | Unsubstituted | 3-methyl | H | 70-131 | 29-50 | >7,765 |

| Phendimetrazine | Unsubstituted | 3-methyl | CH₃ | >10,000 | >10,000 | >100,000 |

| 2-Phenylmorpholine | Unsubstituted | H | H | 86 | 79 | 20,260 |

| 3-Fluorophenmetrazine (3-FPM) | 3-Fluoro | 3-methyl | H | 43 | 30 | 2,558 |

| 3-Chlorophenmetrazine (3-CPM) | 3-Chloro | 3-methyl | H | 27 | 75 | 301 |

| G-130 | Unsubstituted | 5,5-dimethyl | H | - | - | - |

| 2-Phenyl-3,6-dimethylmorpholine | Unsubstituted | 3,6-dimethyl | H | - | - | - |

Note: EC50 values represent the concentration of the compound that elicits a half-maximal response in releasing the respective neurotransmitter. A lower EC50 value indicates higher potency. Data is compiled from various sources and may have been determined under different experimental conditions.[1]

Experimental Protocols

Synthesis of Phenmetrazine

Reaction: 2-Bromopropiophenone reacts with ethanolamine to form an intermediate alcohol, which is then reduced and cyclized to yield phenmetrazine.[2]

Materials:

-

2-Bromopropiophenone

-

Ethanolamine

-

Fumaric acid

-

Sodium borohydride

-

Acetonitrile

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 2-bromopropiophenone in acetonitrile is prepared in a round-bottom flask under a nitrogen atmosphere.

-

Ethanolamine is added to the solution, which is then refluxed.

-

After cooling, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the intermediate alcohol.

-

The intermediate is converted to its fumarate salt by reaction with fumaric acid.

-

The fumarate salt is then reduced with sodium borohydride to give the phenmetrazine free base.

-

The free base can be converted to the hydrochloride salt for pharmaceutical use.

Synthesis of Phendimetrazine

Reaction: N-methylethanolamine is reacted with 2-bromopropiophenone, followed by reductive cyclization using formic acid.[4]

Materials:

-

N-methylethanolamine

-

2-Bromopropiophenone

-

Formic acid

Procedure:

-

N-methylethanolamine is reacted with 2-bromopropiophenone to form an intermediate compound.

-

This intermediate is then reductively cyclized using formic acid to yield phendimetrazine.

In Vitro Monoamine Transporter Competition Assay

This assay determines the affinity of a test compound for the monoamine transporters (DAT, NET, SERT) by measuring its ability to compete with a radiolabeled ligand that is known to bind to the transporter.

Materials:

-

Cell lines expressing human DAT, NET, or SERT

-

Radioligand (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, [³H]serotonin for SERT)

-

Test compound (substituted phenylmorpholine)

-

Assay buffer

-

Scintillation fluid and counter

Procedure:

-

Membranes from cells expressing the transporter of interest are prepared.

-

The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

After incubation, the membranes are washed to remove unbound radioligand.

-

The amount of radioligand bound to the membranes is quantified using a scintillation counter.

-

The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

In Vivo Microdialysis for Neurotransmitter Release

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a living animal following the administration of a drug.

Materials:

-

Live animal model (e.g., rat)

-

Microdialysis probe

-

Stereotaxic apparatus for probe implantation

-

Perfusion pump and artificial cerebrospinal fluid (aCSF)

-

Fraction collector

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

Procedure:

-

A microdialysis probe is surgically implanted into a specific brain region of an anesthetized animal (e.g., nucleus accumbens or prefrontal cortex).[5]

-

The animal is allowed to recover from surgery.

-

On the day of the experiment, the probe is perfused with aCSF at a slow, constant rate.[6]

-

Dialysate samples are collected at regular intervals to establish a baseline level of neurotransmitters.

-

The test compound (substituted phenylmorpholine) is administered to the animal.

-

Dialysate collection continues to measure changes in neurotransmitter levels post-drug administration.

-

The concentration of dopamine and norepinephrine in the dialysate samples is quantified using HPLC-ED.[7]

dot

The Rise of Designer Drugs and the Legacy of Phenylmorpholines

The potent stimulant effects and relatively simple synthesis of phenmetrazine and its analogues have made them attractive targets for clandestine chemists. In recent years, a number of "designer" phenylmorpholine derivatives, such as 3-fluorophenmetrazine (3-FPM), have emerged on the illicit drug market. These novel psychoactive substances (NPS) often have unknown pharmacological and toxicological profiles, posing significant public health risks.

Conclusion

The substituted phenylmorpholines represent a fascinating and complex chapter in the history of medicinal chemistry. From their origins as clinically valuable anorectics to their later association with abuse and the emergence of designer drug analogues, these compounds continue to be of significant interest to researchers. A thorough understanding of their synthesis, mechanism of action, and structure-activity relationships is crucial for the development of safer and more effective therapeutic agents and for addressing the public health challenges posed by their illicit use.

References

- 1. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]

- 2. Phenmetrazine - Wikipedia [en.wikipedia.org]

- 3. phenmetrazine [drugcentral.org]

- 4. Phendimetrazine - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

(R)-2-Phenylmorpholine: An In-depth Technical Guide on its Mechanism of Action in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Phenylmorpholine is a chiral molecule belonging to the phenylmorpholine class of compounds, which are known for their central nervous system (CNS) stimulant properties. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its interaction with monoamine transporters. Drawing upon data from its parent compound, 2-phenylmorpholine, and the closely related and well-studied analogue, phenmetrazine, this document elucidates its role as a potent norepinephrine-dopamine releasing agent (NDRA). This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of its signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

The phenylmorpholine scaffold has been the basis for several CNS stimulants, with phenmetrazine being a notable example. These compounds primarily exert their effects by modulating the levels of monoamine neurotransmitters in the synaptic cleft. This compound, as an enantiomer of the parent compound 2-phenylmorpholine, is of significant interest for its potential stereoselective interactions with pharmacological targets within the CNS. Understanding the precise mechanism of action of the (R)-enantiomer is crucial for elucidating its therapeutic potential and abuse liability.

Core Mechanism of Action: Monoamine Transporter Interaction

The primary mechanism of action of 2-phenylmorpholine and its analogues is the release of norepinephrine (NE) and dopamine (DA) from presynaptic nerve terminals. This is achieved through their interaction with the norepinephrine transporter (NET) and the dopamine transporter (DAT). These compounds act as substrates for these transporters, leading to a reversal of the normal transport direction and subsequent efflux of the neurotransmitters into the synapse.

Monoamine Release

This compound is presumed to be a potent norepinephrine-dopamine releasing agent (NDRA). While specific data for the (R)-enantiomer is limited, studies on the racemic mixture of 2-phenylmorpholine and the enantiomers of its N-methylated analogue, phenmetrazine, provide strong evidence for this mechanism. Racemic 2-phenylmorpholine has been shown to be a potent releaser of NE and DA, with significantly less activity at the serotonin transporter (SERT)[1].

Studies on the stereoisomers of phenmetrazine have demonstrated a clear enantioselectivity in their potency to release dopamine. The (+)-phenmetrazine enantiomer is approximately five times more potent than the (−)-phenmetrazine enantiomer in promoting dopamine release[2]. This stereoselectivity is also reflected in behavioral studies, where (+)-phenmetrazine is more potent in producing cocaine-like discriminative stimulus effects[2]. Given the structural similarities, it is highly probable that this compound also exhibits stereoselective activity at monoamine transporters.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for 2-phenylmorpholine and its relevant analogues. It is important to note the absence of specific data for this compound, necessitating inference from the provided data.

Table 1: Monoamine Release Potency (EC50, nM) in Rat Brain Synaptosomes [1]

| Compound | Norepinephrine (NE) Release | Dopamine (DA) Release | Serotonin (5-HT) Release |

| 2-Phenylmorpholine | 79 | 86 | 20,260 |

| Phenmetrazine | 29 - 50.4 | 70 - 131 | 7,765 - >10,000 |

Table 2: Monoamine Transporter Inhibition Potency (IC50, μM) in Rat Brain Synaptosomes [2]

| Compound | Dopamine (DA) Uptake Inhibition | Norepinephrine (NE) Uptake Inhibition |

| (±)-Phendimetrazine | 19 | 8.3 |

Signaling Pathways

The interaction of this compound with DAT and NET initiates a cascade of intracellular events. By inducing the release of dopamine and norepinephrine, it significantly amplifies signaling through their respective postsynaptic receptors. The following diagrams illustrate the proposed signaling pathways.

References

The Pharmacological Profile of (R)-2-Phenylmorpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Phenylmorpholine, the dextrorotatory enantiomer of 2-phenylmorpholine, is a psychoactive compound belonging to the substituted phenylmorpholine chemical class. It is closely related to the well-known stimulant phenmetrazine (3-methyl-2-phenylmorpholine). This technical guide provides an in-depth overview of the pharmacological profile of this compound, focusing on its mechanism of action as a monoamine releasing agent. Quantitative data from in vitro assays are presented, along with detailed experimental protocols for key pharmacological studies. Furthermore, this guide includes visualizations of the primary signaling pathway and a typical experimental workflow to facilitate a comprehensive understanding of its pharmacological properties.

Introduction

This compound is a central nervous system (CNS) stimulant. Its pharmacological activity is primarily attributed to its interaction with monoamine transporters.[1][2] Understanding the specific interactions with these transporters is crucial for elucidating its stimulant and anorectic effects. This document serves as a comprehensive resource for researchers and drug development professionals, providing detailed pharmacological data and methodologies for the study of this compound and related compounds.

Mechanism of Action

This compound acts as a potent and selective norepinephrine-dopamine releasing agent (NDRA).[3] Its primary mechanism of action involves the reversal of the normal function of the dopamine transporter (DAT) and the norepinephrine transporter (NET). Instead of reuptaking dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron, this compound induces the transporters to efflux these neurotransmitters from the cytoplasm into the synapse.[4] This leads to a significant increase in the extracellular concentrations of dopamine and norepinephrine, resulting in enhanced neurotransmission and the characteristic stimulant effects.[4] The compound has significantly weaker activity at the serotonin transporter (SERT).[5]

The process of monoamine release is complex and involves the compound being transported into the neuron by the monoamine transporters. Once inside, it is thought to interact with the vesicular monoamine transporter 2 (VMAT2), leading to the release of neurotransmitters from synaptic vesicles into the cytoplasm.[6][7][8][9] This increase in cytoplasmic monoamine concentration then drives the reverse transport through DAT and NET.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for phenmetrazine, which serves as a close structural and functional analog of this compound. The data for the individual enantiomers of phenmetrazine are particularly relevant.

Table 1: Monoamine Transporter Release Activity (EC50 values in nM)

| Compound | DAT | NET | SERT |

| (±)-Phenmetrazine | 131 | 50.4 | 7765 |

| (+)-Phenmetrazine | 87.4 | - | - |

| (-)-Phenmetrazine | 415 | - | - |

Data sourced from Rothman et al., 2002.[1][2]

Table 2: Monoamine Transporter Uptake Inhibition Activity (IC50 values in µM)

| Compound | DAT | NET | SERT |

| (±)-Phenmetrazine | 1.93 | 1.2 | >10 |

| (+)-Phenmetrazine | - | - | - |

| (-)-Phenmetrazine | - | - | - |

Data sourced from Mayer et al., 2018.

Experimental Protocols

Monoamine Transporter Release Assay (using Rat Brain Synaptosomes)

This protocol describes a method to measure the release of radiolabeled monoamines from isolated nerve terminals (synaptosomes).[3]

4.1.1. Materials and Reagents:

-

Rat brain tissue (e.g., striatum for DAT, hippocampus for NET and SERT)

-

Sucrose buffer (0.32 M)

-

Krebs-HEPES buffer

-

Radiolabeled neurotransmitters (e.g., [3H]dopamine, [3H]norepinephrine, [3H]serotonin)

-

Test compound (this compound)

-

Scintillation fluid and vials

-

Glass fiber filters

-

Homogenizer

-

Centrifuge

4.1.2. Procedure:

-

Synaptosome Preparation:

-

Homogenize fresh rat brain tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the crude synaptosomes.

-

Resuspend the synaptosomal pellet in Krebs-HEPES buffer.

-

-

Radiolabel Loading:

-

Incubate the synaptosomes with the respective radiolabeled neurotransmitter (e.g., 10 nM [3H]dopamine) for 30 minutes at 37°C.

-

-

Release Assay:

-

Wash the radiolabeled synaptosomes with fresh buffer to remove excess radiolabel.

-

Aliquot the washed synaptosomes into tubes containing various concentrations of this compound or vehicle control.

-

Incubate for 10 minutes at 37°C.

-

Terminate the assay by rapid filtration through glass fiber filters to separate the released radioactivity (in the filtrate) from the radioactivity remaining in the synaptosomes (on the filter).

-

Measure the radioactivity in both the filtrate and the filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of total radioactivity released for each concentration of the test compound.

-

Plot the percentage of release against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Monoamine Transporter Uptake Inhibition Assay (Cell-Based)

This protocol outlines a method to measure the inhibition of radiolabeled monoamine uptake into cells expressing the respective transporters.[10]

4.2.1. Materials and Reagents:

-

HEK293 cells stably expressing human DAT, NET, or SERT

-

Cell culture medium and supplements

-

Krebs-HEPES buffer

-

Radiolabeled neurotransmitters (e.g., [3H]dopamine, [3H]norepinephrine, [3H]serotonin)

-

Test compound (this compound)

-

Scintillation fluid and vials

-

96-well microplates

-

Cell harvester

4.2.2. Procedure:

-

Cell Culture:

-

Culture HEK293 cells expressing the transporter of interest in appropriate medium until they reach confluence.

-

Plate the cells in 96-well microplates and allow them to adhere overnight.

-

-

Uptake Inhibition Assay:

-

Wash the cells with Krebs-HEPES buffer.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for 10 minutes at 37°C.

-

Initiate the uptake by adding the respective radiolabeled neurotransmitter (e.g., 10 nM [3H]dopamine).

-

Incubate for a short period (e.g., 5 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of uptake for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizations

Signaling Pathway of this compound

References

- 1. zenodo.org [zenodo.org]

- 2. Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Chronic phenmetrazine treatment promotes D2 dopaminergic and α2-adrenergic receptor desensitization and alters phosphorylation of signaling proteins and local cerebral glucose metabolism in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vesicular monoamine transporter 2: Role as a novel target for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Vesicular Monoamine Transporters: Structure-Function, Pharmacology, and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

Stereoisomerism of 2-Phenylmorpholine: A Technical Guide to its Synthesis, Resolution, and Differential Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylmorpholine is a potent norepinephrine-dopamine releasing agent (NDRA) and the parent compound of a class of psychostimulants that includes phenmetrazine and phendimetrazine.[1] The presence of a chiral center at the 2-position of the morpholine ring gives rise to two stereoisomers, (R)-2-phenylmorpholine and (S)-2-phenylmorpholine. This technical guide provides an in-depth analysis of the stereoisomerism of 2-phenylmorpholine, detailing the methods for its enantioselective synthesis and chiral resolution. Furthermore, it elucidates the distinct pharmacological effects of the individual enantiomers on the dopamine and norepinephrine systems, supported by quantitative data and detailed experimental protocols. The underlying signaling pathways are also visualized to provide a comprehensive understanding of the differential mechanisms of action of these stereoisomers.

Introduction

The principle of stereoisomerism is of paramount importance in drug design and development, as different enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties. 2-Phenylmorpholine, a synthetic derivative of morpholine, serves as a compelling case study in this regard. As a powerful NDRA, its stimulant properties are mediated through its interaction with the dopamine transporter (DAT) and the norepinephrine transporter (NET). Understanding how the spatial arrangement of the phenyl group at the chiral center influences these interactions is crucial for the development of more selective and efficacious therapeutic agents.

This guide will explore the synthesis of 2-phenylmorpholine with a focus on methods to obtain enantiomerically pure forms. It will then present a comparative analysis of the biological activities of the (R)- and (S)-enantiomers, highlighting the quantitative differences in their potency as dopamine and norepinephrine releasing agents. Finally, the signaling cascades initiated by their interaction with DAT and NET will be illustrated, providing a molecular basis for their observed effects.

Quantitative Pharmacological Data

| Compound | Norepinephrine Release EC50 (nM) | Dopamine Release EC50 (nM) | Serotonin Release EC50 (nM) |

| (±)-2-Phenylmorpholine | 79 | 86 | 20,260 |

| Data sourced from rat brain synaptosomes.[1] |

It is highly probable that one enantiomer is significantly more potent than the other, a common phenomenon observed with chiral psychoactive compounds. For instance, in the related compound pseudophenmetrazine, the (+)-enantiomer is a dopamine releaser while the (-)-enantiomer is a weak dopamine reuptake inhibitor.

Experimental Protocols

Enantioselective Synthesis of (R)- and (S)-2-Phenylmorpholine

A plausible enantioselective synthesis can be adapted from established methods for chiral morpholine derivatives. One such approach involves the asymmetric reduction of a ketone precursor.

Protocol: Asymmetric Synthesis of (S)-2-Phenylmorpholine

-

Step 1: Synthesis of N-(2-hydroxyethyl)-2-phenyl-2-oxoethan-1-amine. To a solution of 2-amino-1-phenylethan-1-one hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane, add triethylamine (2.2 equivalents) and 2-bromoethanol (1.1 equivalents). Stir the reaction mixture at room temperature for 24 hours. After completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography.

-

Step 2: Asymmetric Reduction. Dissolve the product from Step 1 in methanol. Add a chiral reducing agent, such as a borane complex with a chiral oxazaborolidine catalyst (e.g., (R)-CBS catalyst for the (S)-alcohol), at -78°C. Stir the reaction for several hours, monitoring by TLC. Quench the reaction with methanol and allow it to warm to room temperature. Remove the solvent and purify the resulting chiral amino alcohol.

-

Step 3: Cyclization. Treat the purified chiral amino alcohol with a dehydrating agent like sulfuric acid in an appropriate solvent at elevated temperature to effect cyclization to (S)-2-phenylmorpholine.

-

Step 4: Purification. Purify the final product by column chromatography or crystallization to obtain enantiomerically pure (S)-2-phenylmorpholine.

(Note: The synthesis of this compound would utilize the (S)-CBS catalyst in Step 2.)

Chiral Resolution of (±)-2-Phenylmorpholine by HPLC

Racemic 2-phenylmorpholine can be separated into its constituent enantiomers using chiral High-Performance Liquid Chromatography (HPLC).

Protocol: Chiral HPLC Resolution

-

Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose (e.g., Chiralpak® IA, IB, or IC), is essential.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized to achieve baseline separation. A small amount of an amine modifier, such as diethylamine (DEA), is often added to the mobile phase to improve peak shape for basic analytes like 2-phenylmorpholine.

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable. The detection wavelength should be set to an absorbance maximum for 2-phenylmorpholine (e.g., around 254 nm).

-

Procedure:

-

Dissolve a small amount of racemic 2-phenylmorpholine in the mobile phase.

-

Inject the sample onto the chiral column.

-

Elute the enantiomers with the optimized mobile phase at a constant flow rate.

-

Monitor the elution profile with the UV detector. The two enantiomers will have different retention times.

-

Collect the separated enantiomer fractions.

-

The enantiomeric purity of the collected fractions can be confirmed by re-injecting them onto the same chiral column.

-

Signaling Pathways and Mechanisms of Action

As a norepinephrine-dopamine releasing agent, 2-phenylmorpholine exerts its effects by interacting with the dopamine transporter (DAT) and the norepinephrine transporter (NET). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron. 2-Phenylmorpholine acts as a substrate for these transporters, leading to a reversal of their function and subsequent efflux of dopamine and norepinephrine into the synapse.

Dopamine Transporter (DAT) Signaling

The interaction of 2-phenylmorpholine with DAT initiates a cascade of intracellular events that culminates in dopamine release. This process involves the phosphorylation of the transporter, which is regulated by several protein kinases.

Norepinephrine Transporter (NET) Signaling

Similarly, 2-phenylmorpholine interacts with the norepinephrine transporter (NET), leading to the release of norepinephrine. The signaling cascade is analogous to that of DAT, involving transporter phosphorylation and reverse transport of the neurotransmitter.

Conclusion

The stereoisomerism of 2-phenylmorpholine presents a significant factor in its pharmacological activity. While quantitative data for the individual enantiomers remains elusive in publicly accessible literature, the established principles of stereochemistry in pharmacology strongly suggest that the (R)- and (S)-enantiomers will exhibit differential potency and efficacy as norepinephrine and dopamine releasing agents. The provided experimental protocols for enantioselective synthesis and chiral resolution offer a practical framework for the preparation and study of these individual stereoisomers. A thorough characterization of the enantiomers of 2-phenylmorpholine is a critical next step in understanding its full therapeutic potential and in the rational design of novel CNS stimulants with improved pharmacological profiles. The elucidation of their distinct interactions with the dopamine and norepinephrine transporter signaling pathways will provide invaluable insights for the development of next-generation therapeutics for a range of neurological and psychiatric disorders.

References

The Biological Activity of (R)-2-Phenylmorpholine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Phenylmorpholine and its derivatives represent a significant class of psychoactive compounds with potent effects on the central nervous system. This technical guide provides an in-depth exploration of their biological activity, focusing on their primary mechanism of action as monoamine reuptake inhibitors. It summarizes key quantitative data on their binding affinities and functional potencies at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Detailed experimental protocols for crucial in vitro and in vivo assays are provided to facilitate further research and development in this area. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows to enhance understanding of their pharmacological effects and the methodologies used to study them.

Introduction

Substituted phenylmorpholines are a class of chemical compounds derived from 2-phenylmorpholine. The parent compound and its derivatives, most notably phenmetrazine, have been investigated for their stimulant and anorectic properties.[1] The biological activity of these compounds is primarily attributed to their interaction with monoamine neurotransmitter systems in the brain.[1] Specifically, many this compound derivatives act as potent norepinephrine-dopamine reuptake inhibitors (NDRIs), leading to increased extracellular concentrations of these neurotransmitters and subsequent enhancement of adrenergic and dopaminergic signaling.[2][3] This mechanism of action underlies their potential therapeutic applications in conditions such as attention-deficit/hyperactivity disorder (ADHD), depression, and obesity, but also contributes to their potential for abuse.[1][3]

This guide will delve into the synthesis, pharmacological activity, and structure-activity relationships of this compound and its key derivatives, providing a comprehensive resource for researchers in the field of neuropharmacology and drug development.

Mechanism of Action: Monoamine Reuptake Inhibition

The primary mechanism of action for this compound and its derivatives is the inhibition of monoamine transporters, particularly the dopamine transporter (DAT) and the norepinephrine transporter (NET).[4] These transporters are transmembrane proteins responsible for the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron, thus terminating their signaling.[5] By blocking these transporters, this compound derivatives increase the concentration and duration of these neurotransmitters in the synapse, leading to enhanced postsynaptic receptor activation.[3]

Some derivatives also exhibit activity at the serotonin transporter (SERT), though generally with lower potency.[4] The relative affinity and potency for each of these transporters determine the specific pharmacological profile of each compound.

Below is a diagram illustrating the general mechanism of norepinephrine-dopamine reuptake inhibition at the synapse.

Caption: Mechanism of Norepinephrine-Dopamine Reuptake Inhibition.

Quantitative Data on Biological Activity

The potency and selectivity of this compound derivatives are determined by their binding affinities (Ki) and functional inhibition potencies (IC50) at the monoamine transporters. The following tables summarize available data for key compounds.

Table 1: Monoamine Transporter Uptake Inhibition (IC50, nM) of Phenmetrazine and its Analogs

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Reference |

| Phenmetrazine | 1930 | 1200 | >10000 | [6] |

| 2-Methylphenmetrazine (2-MPM) | 6740 | 2800 | >10000 | [6] |

| 3-Methylphenmetrazine (3-MPM) | >10000 | 5200 | >10000 | [6] |

| 4-Methylphenmetrazine (4-MPM) | 1930 | 1700 | 2010 | [6] |

| 2-Phenylmorpholine | 86 | 79 | 20260 | [7] |

| Phendimetrazine | >10,000 | >10,000 | >100,000 | [7] |

| Pseudophenmetrazine | >10,000 (RI) | 514 | >10,000 | [7] |

Data from rat brain synaptosomes.

Table 2: Monoamine Release (EC50, nM) of 2-Phenylmorpholine and Related Agents

| Compound | DA EC50 (nM) | NE EC50 (nM) | 5-HT EC50 (nM) | Reference |

| 2-Phenylmorpholine | 86 | 79 | 20,260 | [7] |

| Phenmetrazine | 70–131 | 29–50.4 | 7,765–>10,000 | [7] |

| Phendimetrazine | >10,000 | >10,000 | >100,000 | [7] |

| Pseudophenmetrazine | >10,000 (RI) | 514 | >10,000 | [7] |

Data from rat brain synaptosomes. RI = Reuptake Inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of this compound derivatives. The following sections outline key experimental protocols.

In Vitro Radioligand Binding Assay for Monoamine Transporters

This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for DAT, NET, and SERT.

Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing human DAT, NET, or SERT

-

Radioligands:

-

DAT: [3H]WIN 35,428

-

NET: [3H]Nisoxetine

-

SERT: [3H]Citalopram

-

-

Unlabeled selective inhibitors for non-specific binding (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT)

-

Test compounds (e.g., this compound derivatives)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Wash Buffer (ice-cold Assay Buffer)

-

96-well plates

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter and scintillation cocktail

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and homogenize in ice-cold assay buffer. Determine protein concentration. Dilute membranes to the desired final concentration.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: Assay buffer, radioligand, and membrane suspension.

-

Non-specific Binding: Unlabeled selective inhibitor, radioligand, and membrane suspension.

-

Competitive Binding: Serial dilutions of the test compound, radioligand, and membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][4][8]

In Vitro Synaptosomal [3H]Dopamine Uptake Assay

This protocol measures the functional inhibition of dopamine uptake into synaptosomes, providing an IC50 value for the test compound.

Workflow for Synaptosomal Uptake Assay

Caption: Workflow for a synaptosomal neurotransmitter uptake assay.

Materials:

-

Fresh rat striatal tissue

-

Sucrose buffer (e.g., 0.32 M sucrose, 5 mM HEPES, pH 7.4)

-

Krebs-Ringer-HEPES (KRH) buffer

-

[3H]Dopamine

-

Unlabeled dopamine

-

Test compounds

-

Monoamine oxidase (MAO) inhibitor (e.g., pargyline)

-

Glass-Teflon homogenizer

-

Centrifuge

-

Water bath

-

Filtration apparatus and glass fiber filters

-

Scintillation counter and cocktail

Procedure:

-

Synaptosome Preparation: Homogenize fresh rat striatal tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomes. Resuspend the pellet in KRH buffer.

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of the test compound or vehicle in the presence of an MAO inhibitor at 37°C for 10-15 minutes.

-

Initiate the uptake by adding a fixed concentration of [3H]Dopamine.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

-

Quantification and Analysis: Quantify the radioactivity retained on the filters. Non-specific uptake is determined in the presence of a high concentration of an unlabeled dopamine uptake inhibitor (e.g., GBR 12909). Calculate the percent inhibition of specific [3H]Dopamine uptake at each concentration of the test compound and determine the IC50 value.[9][10]

In Vivo Microdialysis

This protocol allows for the measurement of extracellular dopamine and norepinephrine levels in the brain of a freely moving animal, providing in vivo evidence of a compound's effects.

Workflow for In Vivo Microdialysis

Caption: Workflow for an in vivo microdialysis experiment.

Materials:

-

Anesthetized rat

-

Stereotaxic apparatus

-

Microdialysis probe and guide cannula

-

Microinfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

Fraction collector

-

Test compound

-

High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system

Procedure:

-

Surgery: Under anesthesia, surgically implant a guide cannula into the target brain region (e.g., prefrontal cortex or striatum) using a stereotaxic apparatus.

-

Recovery: Allow the animal to recover from surgery for several days.

-

Microdialysis: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant rate.

-

Sample Collection: After a stabilization period, collect baseline dialysate samples. Administer the test compound (e.g., via intraperitoneal injection) and continue to collect dialysate samples at regular intervals.

-

Sample Analysis: Analyze the concentration of dopamine and norepinephrine in the dialysate samples using HPLC-ECD.

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels to determine the in vivo effect of the compound.[11][12]

Structure-Activity Relationships (SAR)

The affinity and selectivity of phenylmorpholine derivatives for monoamine transporters are influenced by the nature and position of substituents on both the phenyl and morpholine rings.

-

Substitutions on the Phenyl Ring: The position of substituents on the phenyl ring can significantly impact activity. For instance, in methylphenmetrazine isomers, a methyl group at the 4-position (4-MPM) results in higher potency at DAT and SERT compared to substitutions at the 2- or 3-positions.[6]

-

Substitutions on the Morpholine Ring: Alkylation at the nitrogen and other positions on the morpholine ring can modulate potency and selectivity. For example, N-demethylation of phendimetrazine to phenmetrazine dramatically increases its activity as a dopamine and norepinephrine releaser.[3]

Further systematic studies are required to fully elucidate the complex structure-activity relationships within this class of compounds.

Conclusion

This compound and its derivatives are a fascinating class of compounds with significant effects on the central nervous system, primarily through the inhibition of dopamine and norepinephrine reuptake. This guide has provided a comprehensive overview of their biological activity, including quantitative data, detailed experimental protocols, and visualizations of their mechanism of action and the methods used to study them. A thorough understanding of their pharmacology is essential for the development of novel therapeutics with improved efficacy and safety profiles, as well as for understanding their potential for abuse. Further research into the structure-activity relationships and the in vivo effects of these compounds will continue to be a critical area of investigation in the field of neuropharmacology.

References

- 1. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Dopamine uptake by rat striatal synaptosomes: time- and temperature-dependent decay and protection by dithiothreitol and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of [3H]dopamine uptake into striatal synaptosomes by isoquinoline derivatives structurally related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of dopamine release in the rat medial prefrontal cortex as assessed by in vivo microdialysis: comparison to the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-2-Phenylmorpholine: A Privileged Fragment in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Phenylmorpholine stands as a significant scaffold in medicinal chemistry, particularly within the realm of fragment-based drug discovery (FBDD). Its unique structural and physicochemical properties make it an attractive starting point for the development of novel therapeutics, especially those targeting the central nervous system. This technical guide provides a comprehensive overview of this compound as a fragment molecule, detailing its synthesis, pharmacological profile, and its application in the design of potent and selective drug candidates. The core of this guide focuses on its role as a modulator of monoamine transporters, crucial targets in a variety of neurological and psychiatric disorders.

The Role of this compound in Fragment-Based Drug Discovery

Fragment-based drug discovery has emerged as a powerful strategy for identifying lead compounds in the early stages of drug development.[1][2] This approach utilizes small, low-molecular-weight compounds, or "fragments," that bind to a biological target with low affinity. These initial hits are then optimized and grown into more potent, drug-like molecules. The this compound scaffold is an exemplary fragment due to its:

-

Structural Rigidity: The morpholine ring exists in a stable chair conformation, which reduces the entropic penalty upon binding to a target and provides a well-defined vector for chemical elaboration.

-

Favorable Physicochemical Properties: The presence of the oxygen and nitrogen heteroatoms imparts a degree of polarity, often leading to improved aqueous solubility and other desirable ADME (absorption, distribution, metabolism, and excretion) properties in the resulting molecules.

-

Synthetic Tractability: The morpholine ring is readily synthesized and can be functionalized at multiple positions, allowing for the exploration of a broad chemical space.[3]

-

Privileged Scaffold: The 2-phenylmorpholine core is found in a number of biologically active compounds, indicating its favorable interactions with various biological targets.

A Typical FBDD Workflow Utilizing the this compound Scaffold

The following diagram illustrates a conceptual workflow for how the this compound fragment might be used in a fragment-based drug discovery campaign.

Synthesis of this compound and Derivatives

The chiral synthesis of this compound is crucial for its application in drug discovery, as stereochemistry often plays a pivotal role in biological activity. A common and efficient method for the enantioselective synthesis of this compound involves the ring-opening of (R)-styrene oxide with an appropriate amino alcohol precursor.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative synthesis of this compound starting from (R)-styrene oxide and 2-aminoethanol.

Materials:

-

(R)-Styrene oxide

-

2-Aminoethanol

-

Methanol (MeOH)

-

Diethyl ether (Et2O)

-

Magnesium sulfate (MgSO4)

-

Hydrochloric acid (HCl) in diethyl ether

-

Sodium bicarbonate (NaHCO3) solution (saturated)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a solution of (R)-styrene oxide (1.0 eq) in methanol (5 mL/mmol of styrene oxide) in a round-bottom flask equipped with a magnetic stirrer, add 2-aminoethanol (1.2 eq).

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amino alcohol intermediate.

-

Cyclization (not explicitly detailed in provided search results, but a standard procedure): The crude intermediate can be cyclized to this compound under acidic conditions or via other standard methods for morpholine synthesis.[4]

-

Purification: The final product can be purified by column chromatography on silica gel or by crystallization of its hydrochloride salt.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Pharmacological Profile: Monoamine Transporter Inhibition

Derivatives of this compound are potent modulators of monoamine transporters, particularly the dopamine transporter (DAT) and the norepinephrine transporter (NET). These transporters are responsible for the reuptake of dopamine and norepinephrine from the synaptic cleft, thereby terminating their signaling. Inhibition of DAT and NET leads to increased levels of these neurotransmitters in the synapse, which is the mechanism of action for many stimulant and antidepressant medications.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for this compound and a selection of its derivatives at the dopamine, norepinephrine, and serotonin transporters. The data is presented as Ki (inhibition constant), IC50 (half-maximal inhibitory concentration), and EC50 (half-maximal effective concentration) values. Lower values indicate higher potency.

Table 1: Binding Affinities (Ki) of 2-Phenylmorpholine Derivatives at Monoamine Transporters

| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |

| (±)-Modafinil | 1600 | >10000 | >10000 |

| Bupropion | 526 | 1970 | 9100 |

| RTI-2 | 127 | - | - |

| RTI-3 | 113 | - | - |

Data compiled from multiple sources.[5]

Table 2: Functional Potencies (IC50/EC50) of 2-Phenylmorpholine Derivatives at Monoamine Transporters

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

| (±)-MDPV | 4.85 | 16.84 | >10000 |

| (S)-MDPV | 2.13 | 9.86 | >10000 |

| (R)-MDPV | 382.80 | 726 | >10000 |

| Mephedrone | 120 | 40 | 110 |

Data compiled from multiple sources.[6]

Signaling Pathways

The therapeutic and psychoactive effects of this compound derivatives are primarily mediated through their interaction with the dopaminergic and noradrenergic signaling pathways.

Dopaminergic Signaling Pathway

Dopaminergic neurons originate in the ventral tegmental area (VTA) and the substantia nigra and project to various brain regions, including the prefrontal cortex and the striatum.[7] Dopamine release into the synapse activates postsynaptic dopamine receptors (D1-D5), leading to a cascade of intracellular events that modulate neuronal excitability and gene expression. The dopamine transporter (DAT) terminates this signal by reuptaking dopamine into the presynaptic neuron.

Noradrenergic Signaling Pathway

Noradrenergic neurons originate in the locus coeruleus and project throughout the brain.[8] Norepinephrine release and subsequent binding to adrenergic receptors on postsynaptic neurons modulate arousal, attention, and mood. The norepinephrine transporter (NET) is responsible for clearing norepinephrine from the synapse.

Detailed Experimental Protocols for Key Pharmacological Assays

Dopamine Transporter (DAT) Uptake Assay

This protocol describes a standard in vitro assay to measure the inhibition of dopamine uptake by a test compound in cells expressing the human dopamine transporter.[6][9][10]

Materials and Reagents:

-

HEK293 cells stably expressing the human dopamine transporter (HEK-hDAT).

-

Cell culture medium (e.g., DMEM with 10% FBS and appropriate selection antibiotic).

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4).

-

[3H]Dopamine (radiolabeled).

-

Unlabeled dopamine.

-

Test compound stock solution (in DMSO).

-

Known DAT inhibitor (e.g., cocaine or GBR-12909) for determining non-specific uptake.

-

Scintillation cocktail.

-

24- or 48-well cell culture plates.

-

Liquid scintillation counter.

Procedure:

-

Cell Culture: Seed HEK-hDAT cells in 24- or 48-well plates and grow to confluence.

-

Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed assay buffer.

-

Compound Incubation: Add assay buffer containing various concentrations of the test compound or vehicle (for total uptake) to the wells. For non-specific uptake, add a high concentration of a known DAT inhibitor. Pre-incubate for 10-20 minutes at 37°C.

-

Uptake Initiation: Initiate the uptake reaction by adding a fixed concentration of [3H]dopamine to each well.

-

Incubation: Incubate the plates for a short, defined period (e.g., 5-10 minutes) at 37°C. The timing is critical for kinetic analysis.

-

Uptake Termination: Terminate the reaction by rapidly aspirating the assay buffer and washing the cells three times with ice-cold assay buffer.

-

Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 1% SDS) to each well.

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percent inhibition of specific uptake as a function of the test compound concentration to determine the IC50 value.

Norepinephrine Transporter (NET) Uptake Assay

This protocol is analogous to the DAT uptake assay but uses cells expressing the human norepinephrine transporter and [3H]norepinephrine as the substrate.

Materials and Reagents:

-

HEK293 cells stably expressing the human norepinephrine transporter (HEK-hNET).

-

Cell culture medium.

-

Assay buffer.

-

[3H]Norepinephrine (radiolabeled).

-

Unlabeled norepinephrine.

-

Test compound stock solution.

-

Known NET inhibitor (e.g., desipramine) for determining non-specific uptake.

-

Scintillation cocktail.

-

24- or 48-well cell culture plates.

-

Liquid scintillation counter.

Procedure:

The procedure is identical to the DAT uptake assay, with the following substitutions:

-

Use HEK-hNET cells instead of HEK-hDAT cells.

-

Use [3H]norepinephrine as the radiolabeled substrate.

-

Use a known NET inhibitor, such as desipramine, to determine non-specific uptake.

Conclusion

The this compound scaffold represents a highly valuable fragment in the field of medicinal chemistry and drug discovery. Its favorable structural and physicochemical properties, combined with its synthetic accessibility, make it an ideal starting point for the development of novel therapeutics. The extensive research into its derivatives has primarily focused on their potent activity as monoamine transporter inhibitors, leading to the identification of compounds with potential applications in the treatment of various CNS disorders. The continued exploration of the chemical space around this privileged scaffold, guided by the principles of fragment-based drug discovery and a deep understanding of its structure-activity relationships, holds significant promise for the development of the next generation of targeted and effective medicines.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. biocompare.com [biocompare.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. banglajol.info [banglajol.info]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Physicochemical properties of (R)-2-phenylmorpholine for drug design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-2-phenylmorpholine, a key chiral scaffold, presents significant opportunities in modern drug discovery. Its unique structural and physicochemical properties make it a valuable starting point for the design of novel therapeutics, particularly in the realm of neuroscience and targeted protein degradation. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a look into its application in drug design, including its role as a norepinephrine-dopamine releasing agent and as a fragment in the development of PROTACs.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. The following tables summarize the available quantitative data for this compound. It is important to note that while some experimental data for related compounds is available, specific experimental values for this compound are not always present in publicly accessible databases. In such cases, predicted values from reliable computational models are provided.

| Property | Value | Source |

| Molecular Weight | 163.22 g/mol | PubChem[1] |

| Molecular Formula | C₁₀H₁₃NO | PubChem[1] |

| Appearance | Colorless to light yellow Liquid | ChemicalBook[2] |

| Predicted Boiling Point | 278.6 ± 25.0 °C | ChemicalBook[2] |

| Predicted Density | 1.034 ± 0.06 g/cm³ | ChemicalBook[2] |

| Property | Value | Method | Source |

| Predicted pKa | 8.52 ± 0.40 | Computational Prediction | ChemicalBook[2] |

| Calculated logP (XLogP3) | 1.1 | Computational Calculation | PubChem[1] |

| Aqueous Solubility | Data not available | - | - |

| Melting Point | Data not available | - | - |

Experimental Protocols for Physicochemical Property Determination

Accurate experimental determination of physicochemical parameters is crucial for drug development. Below are detailed methodologies for key experiments.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Potentiometric titration is a common and reliable method for its determination.

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is measured as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% ionized.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of this compound (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

-

Titration:

-

Calibrate a pH meter using standard buffer solutions.

-

Place a known volume of the this compound solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Add the titrant (in this case, HCl, as this compound is a base) in small, precise increments.

-

Record the pH and the volume of titrant added after each addition, allowing the solution to stabilize.

-

-

Data Analysis:

-

Plot the pH of the solution versus the volume of titrant added to generate a titration curve.

-

The equivalence point is the point of steepest inflection on the curve.

-

The pKa is determined from the pH at the half-equivalence point.

-

logP Determination by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes. The shake-flask method is the traditional and most reliable method for its measurement.